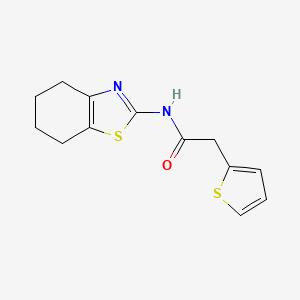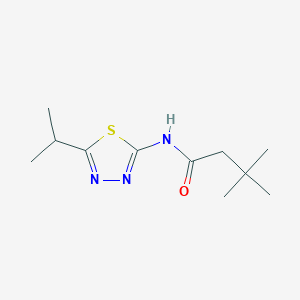
5-(3-hydroxy-4-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-hydroxy-4-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one, also known as Morin hydrate, is a natural flavonoid that has been widely studied for its potential therapeutic applications. It is a yellow crystalline powder that is soluble in water and ethanol. Morin hydrate has been found to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 5-(3-hydroxy-4-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one hydrate is not fully understood, but it is believed to involve multiple pathways. This compound hydrate has been found to modulate the activity of various enzymes and signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. This compound hydrate has also been found to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects
This compound hydrate has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. This compound hydrate has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound hydrate has been found to protect against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3-hydroxy-4-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one hydrate in lab experiments is its wide range of pharmacological activities. This compound hydrate has been found to possess antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects, making it a versatile compound for research purposes. However, one limitation of using this compound hydrate in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 5-(3-hydroxy-4-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one hydrate. One area of research is the development of novel formulations of this compound hydrate that improve its solubility and bioavailability. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological activities of this compound hydrate. Further research is also needed to determine the safety and efficacy of this compound hydrate in human clinical trials. Overall, this compound hydrate is a promising natural compound with potential therapeutic applications in various diseases.
Métodos De Síntesis
5-(3-hydroxy-4-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one hydrate can be synthesized using various methods, including chemical synthesis, microbial synthesis, and plant extraction. Chemical synthesis involves the reaction of 2-acetylthiophene with 3,4-dimethoxybenzaldehyde and morpholine in the presence of a catalyst. Microbial synthesis involves the use of microorganisms such as bacteria and fungi to produce this compound hydrate. Plant extraction involves the isolation of this compound hydrate from plants such as Morus alba (white mulberry) and Maclura pomifera (osage orange).
Aplicaciones Científicas De Investigación
5-(3-hydroxy-4-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one hydrate has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. This compound hydrate has been shown to protect against oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. This compound hydrate has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Propiedades
IUPAC Name |
(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-20-12-3-2-10(8-11(12)18)9-13-14(19)16-15(22-13)17-4-6-21-7-5-17/h2-3,8-9,18H,4-7H2,1H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCFRVDMRBMHEM-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864068.png)



![2'-{[(3-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5864082.png)
![2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5864098.png)

![N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)
![N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5864131.png)
![7-[2-(1-azepanyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5864132.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5864138.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B5864140.png)